8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Description
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative with a fluorine atom at position 8, a methyl group at position 2, and a carboxylic acid moiety at position 4. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Its molecular formula is C₈H₉ClFN₃O₂ (molar mass: 201.63 g/mol), and it is cataloged under CAS 1643153-34-7 . Imidazo[1,2-a]pyridines are recognized for their role in drug discovery, particularly as intermediates for kinase inhibitors, antivirals, and anticonvulsants .
Properties
IUPAC Name |
8-fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH/c1-5-3-12-4-6(9(13)14)2-7(10)8(12)11-5;/h2-4H,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOXQSFUSBRZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Methylation: The methyl group at the 2nd position is introduced via alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group at the 6th position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their normal function.
Modulating Receptors: Binding to and modulating the activity of cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Substituent Variations in the Imidazo[1,2-a]pyridine Core
Key structural analogs differ in substituents at positions 2, 6, and 8, as well as salt forms (Table 1).
Table 1: Structural Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Halogenation : Fluorine at position 8 (target compound) may confer metabolic stability compared to bulkier halogens (e.g., bromo in ), while chloro derivatives (e.g., ) are common in antimicrobial agents.
- Functional Groups : The carboxylic acid at position 6 enhances water solubility, particularly in hydrochloride forms, compared to esterified analogs (e.g., ethyl ester in ).
- Salt Forms : Hydrochloride salts (e.g., ) improve bioavailability over free bases (e.g., ).
Physicochemical Properties
Aqueous Solubility :
Thermal Stability :
Biological Activity
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of imidazo[1,2-a]pyridines, which are characterized by their fused nitrogen-containing ring structures. The unique structural features of this compound contribute to its pharmacological properties, making it a subject of various studies aimed at understanding its biological activity.
The molecular formula of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid; hydrochloride is C9H7FN2O2, with a molecular weight of approximately 194.16 g/mol. The presence of a fluorine atom at the 8-position and a carboxylic acid group at the 6-position enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H7FN2O2 |
| Molecular Weight | 194.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Increased in hydrochloride form |
The mechanism of action for compounds like 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves interactions with biological targets such as enzymes or receptors. The nitrogen atoms in the heterocyclic structure facilitate hydrogen bonding and coordination with metal ions in enzymatic processes. This compound may influence various biological pathways, including:
- Enzyme inhibition : Similar compounds have shown activity against phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.
- Antimicrobial activity : Research indicates that imidazo[1,2-a]pyridines can exhibit antibacterial and antifungal properties.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid.
Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal activities. For instance, a study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against various bacterial strains, suggesting strong antimicrobial potential.
Phosphodiesterase Inhibition
Phosphodiesterase inhibitors play a vital role in treating inflammatory diseases and other conditions. Compounds similar to 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid have been identified as effective PDE4 inhibitors, which can modulate inflammatory responses by increasing cyclic AMP levels in cells.
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized imidazo[1,2-a]pyridine derivatives were tested against common bacterial strains. The results indicated that compounds with similar structures to 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid showed promising antibacterial activities with MIC values ranging from 0.12 to 0.98 µg/mL .
- PDE4 Inhibition Study : A study focused on catechol-based amides demonstrated that certain derivatives exhibited potent PDE4D inhibitory activity with IC50 values comparable to established inhibitors like rolipram . This highlights the potential of similar heterocyclic compounds in therapeutic applications targeting inflammatory pathways.
Q & A
Basic: What are the recommended synthetic routes for 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves cyclization of substituted pyridine precursors with α-halo ketones or aldehydes under reflux conditions. For example, a two-step approach may include:
- Step 1: Condensation of 6-fluoro-2-methylpyridine with a halogenated carboxylic acid derivative to form the imidazo ring.
- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
Optimization Strategies: - Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Control reaction temperature (80–100°C) to balance reaction rate and decomposition .
- Purify intermediates via recrystallization or column chromatography to improve final yield .
Advanced: How do the 8-fluoro and 2-methyl substituents affect the electronic and steric properties of the imidazo[1,2-a]pyridine core in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The 8-fluoro group is electron-withdrawing, reducing electron density at the pyridine ring and directing electrophilic substitutions to specific positions. This can enhance reactivity in Suzuki-Miyaura couplings by stabilizing transition states .
- Steric Effects: The 2-methyl group introduces steric hindrance, potentially slowing reactions at adjacent positions but improving regioselectivity. Computational modeling (e.g., DFT calculations) can predict preferred reaction sites .
- Experimental Validation: Use X-ray crystallography or NOESY NMR to confirm substituent orientation and steric interactions .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃ (2-methyl) and aromatic protons. The 8-fluoro substituent causes deshielding of adjacent protons (~δ 8.5–9.0 ppm) .
- ¹⁹F NMR: Confirm fluorine presence (typically δ -110 to -120 ppm for aromatic fluorides) and assess purity .
- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns for Cl and F .
Advanced: How can conflicting biological activity data (e.g., IC₅₀ variability) for imidazo[1,2-a]pyridine derivatives be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent buffer pH (e.g., phosphate vs. Tris), as the hydrochloride salt’s solubility varies with pH .
- Purity Validation: Use HPLC (≥95% purity) to rule out impurities affecting activity.
- Orthogonal Assays: Compare results from fluorescence-based assays with radiometric or SPR methods to confirm target engagement .
- Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) or incubation time .
Basic: What strategies improve aqueous solubility for in vitro assays?
Methodological Answer:
- Salt Formation: The hydrochloride salt inherently enhances solubility in polar solvents. Adjust pH to 6–7 for physiological compatibility .
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins to solubilize the compound without denaturing proteins .
- Prodrug Approach: Convert the carboxylic acid to a methyl ester, which hydrolyzes in vivo .
Advanced: How does fluorine’s electronegativity influence computational docking studies with target enzymes?
Methodological Answer:
- Parameterization: Update force fields (e.g., CHARMM or AMBER) to account for fluorine’s van der Waals radius and partial charges, which affect halogen bonding .
- Docking Validation: Compare docking poses with co-crystallized ligands using software like AutoDock Vina. Mutagenesis studies (e.g., replacing Ser/Thr residues) can confirm predicted interactions .
- MD Simulations: Run 100-ns simulations to assess stability of fluorine-mediated interactions under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
